4,6-Bis(3,5-dichlorophenyl)-2-methylpyrimidine
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Description
4,6-Bis(3,5-dichlorophenyl)-2-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It
Scientific Research Applications
Anti-Pneumocystis carinii pneumonia activity
One study explored derivatives of methylpyrimidine for their potential against Pneumocystis carinii pneumonia (PCP), a serious illness affecting immunocompromised individuals. Compounds structurally related to 4,6-Bis(3,5-dichlorophenyl)-2-methylpyrimidine showed binding affinity to DNA and were evaluated for their effectiveness in combating PCP in a rat model, indicating potential therapeutic applications (Boykin et al., 1998).
Organic Light-Emitting Diodes (OLEDs)
Research into the self-nanostructured growth of a structurally similar compound, 4,6-bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PyMPM), has shown it to be useful as an electron transport layer in OLEDs. This study emphasizes the importance of nanostructuring on the efficiency and performance of OLEDs, suggesting that derivatives of methylpyrimidine could be vital in advancing OLED technology (Bae et al., 2021).
Synthetic Anticancer Drug Dasatinib Intermediate
The synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate in producing the synthetic anticancer drug dasatinib, was investigated. This study highlights the compound's role in pharmaceutical synthesis, showcasing the chemical's significance in drug development processes (Guo Lei-ming, 2012).
Paramagnetic Glassy Molecular Materials
Another study focused on synthesizing novel paramagnetic glassy molecular materials using a related compound, demonstrating potential applications in magnetic materials and electronics. These materials exhibit stable radical characters and have luminescent properties, covering the red spectral band of emission with high intensities, indicating their potential in various electronic applications (Castellanos et al., 2008).
Valence Tautomeric Transitions in Cobalt Complexes
Research involving 4,6-di-2'-pyridylpyrimidine used as a bis(diimine) ligand for cobalt centers demonstrated thermally induced valence tautomeric transitions. This finding has implications for materials science, especially in the development of smart materials and sensors (Hearns et al., 2006).
Properties
IUPAC Name |
4,6-bis(3,5-dichlorophenyl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl4N2/c1-9-22-16(10-2-12(18)6-13(19)3-10)8-17(23-9)11-4-14(20)7-15(21)5-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGFEBOHSVVMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC(=CC(=C2)Cl)Cl)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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